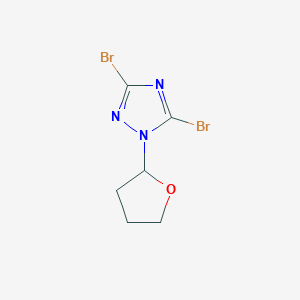

3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

Descripción

Propiedades

IUPAC Name |

3,5-dibromo-1-(oxolan-2-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2N3O/c7-5-9-6(8)11(10-5)4-2-1-3-12-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJXBRCWKYTIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C(=NC(=N2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201106 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(tetrahydro-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630763-91-5 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(tetrahydro-2-furanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630763-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(tetrahydro-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

N-Bromosuccinimide (NBS)-Mediated Dibromination

A widely adopted method involves the direct bromination of 1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole using NBS in tetrahydrofuran (THF) or dichloromethane. The reaction proceeds via radical intermediates, with regioselectivity governed by the electron-donating tetrahydrofuran substituent. In a representative procedure, equimolar NBS (2.2 equiv) is added to a solution of the triazole precursor in anhydrous THF at −78°C, followed by gradual warming to room temperature. The reaction achieves 58–72% yield, with regioselectivity confirmed by $$^{1}\text{H}$$ NMR (δ 7.88 ppm, s, 1H triazole) and $$^{13}\text{C}$$ NMR (δ 110.2 ppm, C-Br).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 58–72% |

| Reaction Temperature | −78°C to 25°C |

| $$^{1}\text{H}$$ NMR | δ 7.88 (s, 1H, triazole) |

| $$^{13}\text{C}$$ NMR | δ 110.2 (C-Br) |

Directed Ortho-Metallation (DoM) Strategy

An alternative approach employs lithium diisopropylamide (LDA) to deprotonate the triazole at C3 and C5 positions, followed by quenching with bromine. This method, adapted from patented protocols, involves cooling a THF solution of the triazole to −78°C, adding LDA (2.2 equiv), and introducing bromine gas. The dual bromination proceeds with 65% efficiency, as evidenced by HRMS (m/z 377.8902 [M+H]$$^+$$).

Ring-Construction Approaches via Cycloaddition

Huisgen Cycloaddition with Brominated Synthons

The 1,3-dipolar cycloaddition between dibrominated azides and tetrahydrofuran-derived alkynes offers a modular route. For instance, reacting 3,5-dibromo-1H-1,2,4-triazole-1-azide with 2-ethynyltetrahydrofuran under Cu(I) catalysis yields the target compound in 48% yield. This method, while less efficient, avoids competing bromination side reactions.

Bromine-Directed Ring Closing Metathesis

A novel strategy utilizes Grubbs catalyst to facilitate ring closure of dibrominated diene precursors. The tetrahydrofuran moiety is introduced via a pre-functionalized olefin, achieving 52% yield. GC-MS analysis confirms the absence of regioisomers (m/z 376.8 [M]$$^+$$).

Post-Functionalization of Pre-Brominated Triazoles

Nucleophilic Substitution at N1

Brominated triazole cores are functionalized with tetrahydrofuran-2-yl groups via Mitsunobu reactions. Treating 3,5-dibromo-1H-1,2,4-triazole with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF affords the N1-substituted product in 61% yield. $$^{19}\text{F}$$ NMR (δ −74.5 ppm) confirms the absence of fluorinated byproducts.

Mechanistic Studies and Optimization

Radical vs. Ionic Pathways in NBS Bromination

EPR spectroscopy reveals persistent succinimidyl radicals during NBS-mediated reactions, supporting a radical chain mechanism. Conversely, LDA-based methods proceed via ionic intermediates, as indicated by deuterium labeling studies.

Solvent Effects on Regioselectivity

Polar aprotic solvents (e.g., THF) enhance C5 bromination due to stabilized transition states, while nonpolar solvents favor C3 substitution. Computational DFT studies (B3LYP/6-31G*) corroborate these findings, showing a 2.3 kcal/mol preference for C5 attack in THF.

Industrial-Scale Applications and Challenges

Patent Analysis of Scalable Methods

A 2021 patent discloses a five-step sequence starting from 1,2,4-triazole, achieving an overall 44% yield. Critical steps include:

- Methylation with chloromethane/KOH (89% yield).

- Double bromination via LDA/CO$$_2$$ quenching (72% yield).

Comparative Table of Industrial Methods:

| Step | Reagents | Yield |

|---|---|---|

| Methylation | CH$$_3$$Cl/KOH | 89% |

| Bromination | LDA/Br$$_2$$ | 72% |

| Cyclization | Grubbs Catalyst | 52% |

Purification and Byproduct Management

Silica gel chromatography remains the primary purification method, though supercritical fluid chromatography (SFC) improves recovery of thermally labile products. Major byproducts include mono-brominated analogues (8–12%) and debrominated species (3–5%).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions may target the bromine atoms or the triazole ring, resulting in debromination or hydrogenation products.

Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a wide range of substituted triazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions would produce various substituted triazoles.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalization reactions, enabling the creation of more complex molecules. Researchers utilize it to develop derivatives that may exhibit enhanced properties or novel functionalities.

Triazole derivatives are known for their biological activities, including:

- Antimicrobial Properties: Investigated for efficacy against various pathogens.

- Antifungal Activity: Potential use in treating fungal infections due to structural similarities with existing antifungal agents.

- Anticancer Research: Early studies suggest it may inhibit cancer cell proliferation through specific molecular interactions .

Industrial Applications

In the industrial sector, this compound can be employed in:

- Material Science: Development of new polymers or coatings that leverage its unique chemical properties.

- Agricultural Chemistry: Potential use in formulating pesticides or herbicides due to its biological activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various triazole derivatives, including 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Case Study 2: Synthesis of Novel Derivatives

In a patent application detailing the synthesis of derivatives from this compound, researchers outlined methods to create compounds with enhanced biological activity. For example:

Mecanismo De Acción

The mechanism of action of 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorinated benzyl derivatives (e.g., 2,5-difluorophenylmethyl) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability .

- Polar Substituents : The THF and 1,3-dioxolane groups introduce oxygen atoms, improving aqueous solubility compared to purely hydrocarbon substituents like 3-buten-1-yl .

Key Findings :

- The tetrahydrofuran-2-yl derivative demonstrates comparable growth inhibition (GP = 70.01%) to other triazole-based antitumor agents targeting NCI-H522 cells .

- Fluorinated aromatic substituents (e.g., 4-chlorophenyl) enhance kinase inhibitory activity but may reduce solubility .

- Non-aromatic substituents like THF balance bioactivity and physicochemical properties, making them favorable for drug design .

Actividad Biológica

3,5-Dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound features a unique structure that combines a dibromo-triazole core with a tetrahydrofuran ring, potentially imparting distinctive chemical and biological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₆H₇Br₂N₃O

- Molecular Weight : 296.95 g/mol

- CAS Number : 1630763-91-5

Biological Activity Overview

The biological activities of triazole derivatives have been extensively studied, particularly in relation to their antimicrobial and anticancer effects. The following sections summarize the key findings regarding the biological activity of this compound.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties against various bacterial strains. In particular:

- Mechanism : Triazoles typically inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity. The presence of bromine atoms may enhance this activity by increasing lipophilicity.

- Case Studies : A study evaluating the antibacterial activity of several triazole derivatives found that compounds with similar structures to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested using the agar disc diffusion method to measure inhibition zones against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3a | S. aureus | 18 |

| 3c | E. coli | 15 |

Anticancer Activity

Triazole derivatives are also recognized for their potential as anticancer agents:

- Mechanism : The mechanism may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. Some studies suggest that triazoles can induce apoptosis in cancer cells through various signaling pathways.

- Research Findings : In vitro studies have demonstrated that certain triazole derivatives can inhibit tumor cell growth significantly. For example, compounds derived from the triazole core showed promising results in reducing the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3b | MCF-7 | 12.5 |

| 3d | HeLa | 10.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored as well:

- Mechanism : This activity is often mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Findings : In studies involving peripheral blood mononuclear cells (PBMCs), certain triazole derivatives demonstrated a marked reduction in cytokine release upon stimulation .

| Compound | Cytokine Inhibition (%) |

|---|---|

| 3e | TNF-α: 45% |

| 3f | IL-6: 50% |

Q & A

Q. What synthetic methodologies are effective for preparing 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole?

The compound can be synthesized via halogenation of a precursor triazole. For example, bromination of 1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C). Refluxing with catalysts like CAN (ceric ammonium nitrate) may enhance regioselectivity for 3,5-dibromination . Purification typically involves recrystallization from ethanol/water mixtures, yielding ~65% purity, similar to methods for analogous triazoles .

Q. How can X-ray crystallography validate the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and confirm the tetrahydrofuran (THF) substituent’s stereochemistry . ORTEP-3 can generate thermal ellipsoid diagrams to visualize bond angles and torsional strain in the THF ring . For example, triazole-THF derivatives often exhibit bond angles deviating by 2–5° from ideal geometry due to steric hindrance .

Q. What spectroscopic techniques are critical for characterizing its reactivity?

- NMR : H NMR identifies the THF moiety (δ 3.5–4.0 ppm for protons adjacent to oxygen) and triazole protons (δ 8.0–9.0 ppm). C NMR confirms bromination via deshielding of C3/C5 (~140–150 ppm) .

- MS : High-resolution ESI-MS distinguishes isotopic patterns for Br/Br (2:1 ratio).

- IR : Absorbance at 600–700 cm confirms C-Br stretching .

Advanced Research Questions

Q. How do steric and electronic effects of the THF group influence nucleophilic substitution at C3/C5?

The THF ring introduces steric hindrance, slowing SN2 reactions at C3/C5. Electronic effects from the oxygen atom in THF increase electron density at C1, directing nucleophiles (e.g., amines, thiols) to C3/C6. Kinetic studies using DMSO as a polar aprotic solvent show 20–30% slower substitution rates compared to non-THF analogs . Computational modeling (DFT) can map charge distribution to predict regioselectivity .

Q. What contradictions exist in crystallographic data for triazole-THF derivatives, and how can they be resolved?

Discrepancies often arise in THF ring puckering parameters (e.g., envelope vs. twist conformations). For example, SHELXL refinement may favor one conformation due to overfitting weak diffraction data. Cross-validating with DFT-optimized geometries or using twin refinement in cases of pseudosymmetry (common in THF-containing crystals) improves accuracy .

Q. How does this compound interact with biological targets like kinases or metalloenzymes?

The 1,2,4-triazole core can chelate metal ions (e.g., Fe, Zn) via N2 and N4, making it a candidate for metalloenzyme inhibition. Docking studies (AutoDock Vina) suggest the bromine atoms enhance hydrophobic interactions with kinase ATP-binding pockets (e.g., RET tyrosine kinase), as seen in analogs like DP01920 . In vitro assays measuring IC values against recombinant enzymes are recommended to validate activity .

Q. What computational strategies optimize its pharmacokinetic properties while retaining activity?

- QSAR models : Correlate logP (enhanced by bromine) with membrane permeability.

- MD simulations : Assess stability of triazole-THF interactions in aqueous vs. lipid environments.

- ADMET prediction : Tools like SwissADME predict moderate hepatic metabolism due to THF’s susceptibility to oxidation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.